2-(Diphenylmethoxy)-2H-1,3,2-benzodioxaphosphole
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Overview
Description
2-(Diphenylmethoxy)-2H-1,3,2-benzodioxaphosphole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzodioxaphosphole ring system, which is a fused ring containing both oxygen and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethoxy)-2H-1,3,2-benzodioxaphosphole typically involves the reaction of diphenylmethanol with a suitable phosphorus-containing reagent. One common method is the reaction of diphenylmethanol with phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzodioxaphosphole ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethoxy)-2H-1,3,2-benzodioxaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides.
Reduction: Formation of reduced phosphole derivatives.
Substitution: Formation of substituted benzodioxaphosphole derivatives.
Scientific Research Applications
2-(Diphenylmethoxy)-2H-1,3,2-benzodioxaphosphole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethoxy)-2H-1,3,2-benzodioxaphosphole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylmethanol: A precursor in the synthesis of 2-(Diphenylmethoxy)-2H-1,3,2-benzodioxaphosphole.
Phosphorus Trichloride (PCl3): A reagent used in the synthesis of the compound.
Benzodioxaphosphole Derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
This compound stands out due to its unique combination of a benzodioxaphosphole ring system and a diphenylmethoxy group
Properties
CAS No. |
63942-34-7 |
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Molecular Formula |
C19H15O3P |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
2-benzhydryloxy-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C19H15O3P/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)22-23-20-17-13-7-8-14-18(17)21-23/h1-14,19H |
InChI Key |
KBFICDNOVNOKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OP3OC4=CC=CC=C4O3 |
Origin of Product |
United States |
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